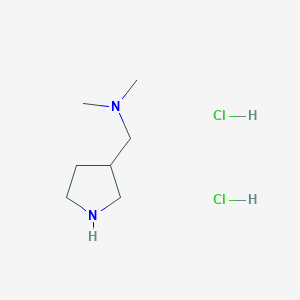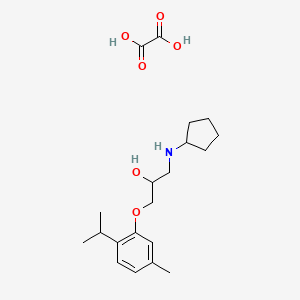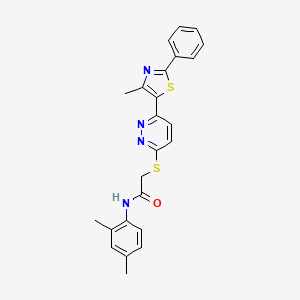
4-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid, also known as 4-DQA, is an organic compound with a molecular formula of C7H6N2O4. It is a colorless solid that is soluble in water and alcohols. 4-DQA is a derivative of quinazoline and is used in a variety of scientific research applications. It is synthesized through a number of different methods, and its biochemical and physiological effects have been studied extensively.
科学研究应用
抗惊厥活性
4-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)丁酸衍生物已被探索其抗惊厥特性。已经开发出一种用于关键中间体 2-(2,4-二氧代-1,4-二氢-喹唑啉-3(2H)-基)乙酸的新型合成方法。分子对接研究表明,蛋白质抑制评分与实验抗惊厥数据之间存在相关性。一种化合物尤其显示出改善小鼠惊厥综合征发作率的潜力,而不会损害运动协调能力,表明有望进行进一步的抗惊厥研究 (El Kayal 等人,2019)。
抗菌应用
通过将 4-(4-氧代-3,4-二氢喹唑啉-2-基)丁酸与各种肽偶联合成的化合物对不同的细菌菌株表现出抗菌活性。根据喹唑啉酮的疏水性、极性、肽链长度和烷基链长度检查了构效关系。这项研究为设计新的抗菌剂提供了见解 (Suresha 等人,2010)。
抗癌研究
一种新颖的合成方法导致了具有抗癌特性的 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)-N-芳基/烷基苯甲酰胺的产生。这些化合物针对几种癌细胞系进行了测试,在细胞毒性筛选方面显示出希望。分子对接研究支持它们作为 DNA 插层的潜力,表明它们在癌症治疗中的作用机制 (Soda 等人,2022)。
合成方法和质量控制
在药物化学领域,已经研究了 4-氧代喹啉-3-丙酸及其衍生物(包括 4-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)丁酸)的合成,以潜在用于抗菌药物。已经开发了用于这些化合物质量控制的分析方法,突出了它们在药物化学中的重要性 (Zubkov 等人,2016)。
作用机制
Target of Action
The primary targets of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and metabolic processes respectively.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . By modulating the GABAA receptor, it enhances the inhibitory effects of GABA in the nervous system. As an inhibitor of carbonic anhydrase II, it interferes with the enzyme’s role in catalyzing the rapid conversion of carbon dioxide and water to bicarbonate and protons.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The modulation of the GABAA receptor can influence the GABAergic signaling pathway, which plays a key role in inhibitory neurotransmission. The inhibition of carbonic anhydrase II can impact various metabolic processes, including acid-base balance and CO2 transport .
Result of Action
The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.
属性
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFBXFKMCKLOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)




![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)






![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)